molecular formula C10H17NO4 B1445632 Tert-butyl 3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate CAS No. 1349199-63-8

Tert-butyl 3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate

Cat. No.: B1445632
CAS No.: 1349199-63-8
M. Wt: 215.25 g/mol
InChI Key: BFXOBAHLWARETK-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Tert-butyl 3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity . Additionally, the compound can form hydrogen bonds with amino acid residues in proteins, further stabilizing these interactions .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in oxidative stress and inflammation . The compound can modulate the expression of genes associated with these pathways, leading to changes in cellular metabolism and function . For example, in certain cell lines, the compound has been found to upregulate the expression of antioxidant enzymes, thereby enhancing the cell’s ability to combat oxidative damage . Furthermore, it can affect cellular metabolism by altering the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors . This binding can lead to either inhibition or activation of the target molecule’s function. For instance, the compound has been shown to inhibit the activity of certain proteases by binding to their active sites . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in the transcriptional activity of specific genes, ultimately affecting cellular function and metabolism .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or extreme pH . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in terms of gene expression and metabolic activity . For example, prolonged exposure to the compound can lead to sustained upregulation of antioxidant enzymes, providing long-term protection against oxidative stress .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, the compound has been found to have beneficial effects, such as enhancing antioxidant defenses and reducing inflammation . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s interaction with critical enzymes and proteins in the liver and kidneys, leading to cellular damage and dysfunction . Threshold effects have also been observed, where the compound’s beneficial effects plateau at a certain dosage, beyond which adverse effects become more pronounced .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels . For instance, the compound’s metabolism can lead to the production of reactive oxygen species (ROS), which can affect cellular redox balance and signaling pathways . Additionally, the compound can modulate the activity of key metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid (TCA) cycle .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it can bind to specific proteins, such as albumin, which facilitates its distribution to different cellular compartments . The compound’s localization and accumulation within cells can influence its activity and function, as it can interact with various biomolecules in different cellular compartments .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be targeted to specific cellular compartments, such as the mitochondria, nucleus, or endoplasmic reticulum, through various targeting signals and post-translational modifications . For example, the compound can be directed to the mitochondria, where it can modulate mitochondrial function and metabolism . Additionally, its localization to the nucleus can influence gene expression by interacting with transcription factors and other regulatory proteins . These subcellular interactions are essential for the compound’s overall biochemical activity and effects on cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate typically involves the formation of the spirocyclic ring system. One common method includes the reaction of a suitable azetidine derivative with a tert-butyl ester under controlled conditions . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the spirocyclic structure .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis likely follows similar principles as laboratory-scale synthesis, with optimizations for larger-scale production. This may include the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the ester group would yield an alcohol .

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-butyl 3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate involves its interaction with molecular targets through its spirocyclic structure. This unique structure allows it to fit into specific binding sites on enzymes or receptors, potentially modulating their activity . The pathways involved depend on the specific application and target molecule .

Properties

IUPAC Name

tert-butyl 3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-9(2,3)15-8(13)11-5-10(6-11)7(12)4-14-10/h7,12H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFXOBAHLWARETK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)C(CO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20857215
Record name tert-Butyl 3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20857215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1349199-63-8
Record name 1-Oxa-6-azaspiro[3.3]heptane-6-carboxylic acid, 3-hydroxy-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1349199-63-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20857215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1349199-63-8
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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